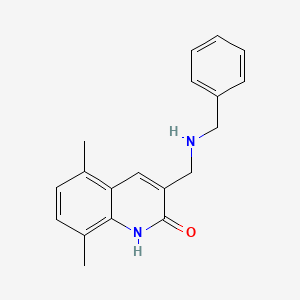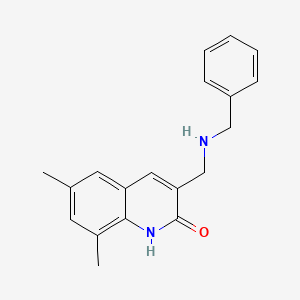
2,4-Dibromo-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines involves key steps such as metalation, which is the exchange of a hydrogen atom with a metal atom, often lithium. This process can be influenced by the protective group on the nitrogen atom, which can lead to different site selectivity for the metalation reaction. For example, N-tert-Butoxycarbonyl-protected anilines can undergo metalation at the nitrogen-adjacent position, while different substituents can lead to metalation at other positions on the aromatic ring . Another paper describes an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, which involves bromination using Br2 and Br2-H2O2, yielding a high purity product .
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines can be significantly influenced by the position of the trifluoromethyl group on the aromatic ring. Spectroscopic methods such as FTIR and FT-Raman, along with quantum chemical calculations, have been used to study the vibrational, structural, and thermodynamic characteristics of these compounds. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also affected by the substituent's position and its electron donor-acceptor capabilities .
Chemical Reactions Analysis
The reactivity of trifluoromethyl anilines can be tailored by the choice of substituents and protective groups. For instance, the presence of trimethylsilyl groups can direct the site of electrophilic attack during metalation, leading to different products after subsequent reactions such as carboxylation . The chemical reactions of these compounds are often designed to yield intermediates for further synthesis, as illustrated by the preparation of benzodiazepines from functionalized anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are closely related to their molecular structure. The presence of the trifluoromethyl group can impart unique characteristics to the compound, such as increased lipophilicity and potential for hydrogen bonding. The experimental and theoretical studies provide detailed insights into the vibrational frequencies, structural parameters, and thermodynamic properties of these molecules. Additionally, NMR spectroscopy can be used to determine the chemical shifts in both the hydrogen and carbon atoms of the molecule, which are indicative of its electronic environment .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- 2,4-Dibromo-6-(trifluoromethyl)aniline is used in the synthesis of FDA-approved drugs . Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in a drug called selinexor . Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines, having IC50 values less than 0.5 mM . Furthermore, synergistic anticancer activity was observed when selinexor was used in conjunction with other drugs .
- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .
- The results showed that selinexor was highly cytotoxic in several myeloid leukemia cell lines, having IC50 values less than 0.5 mM . Furthermore, synergistic anticancer activity was observed when selinexor was used in conjunction with other drugs .
-
Material Science
- 2,4-Dibromo-6-(trifluoromethyl)aniline is used in the synthesis of novel materials.
- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source.
- The outcomes of these applications were not specified in the source.
-
Chemical Synthesis
- 2,4-Dibromo-6-(trifluoromethyl)aniline is used in enantio-and diastereoselective addition reaction .
- The compound is insoluble in water . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, away from strong oxidizing agents .
- The outcomes of these applications were not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKXMTWWFTYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353204 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trifluoromethyl)aniline | |
CAS RN |
71757-14-7 | |
| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71757-14-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



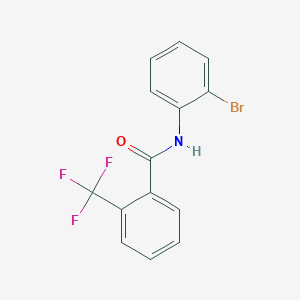
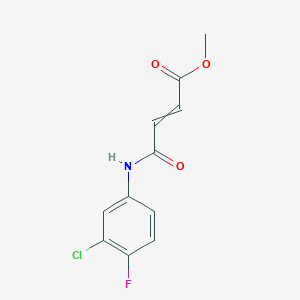
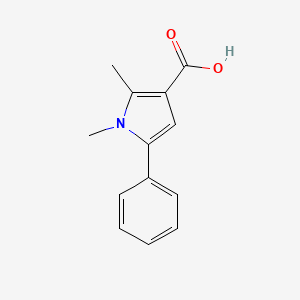
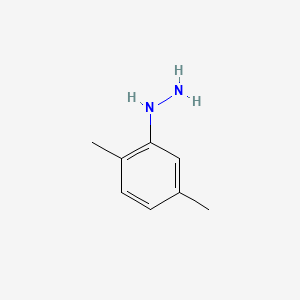
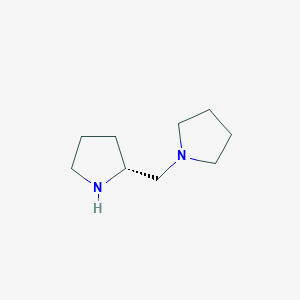
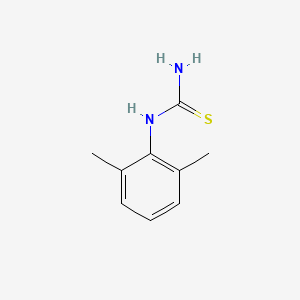

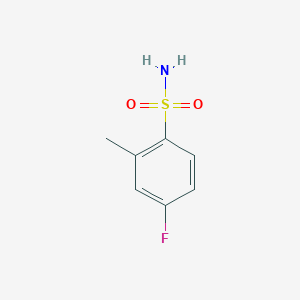
![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)
![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)
